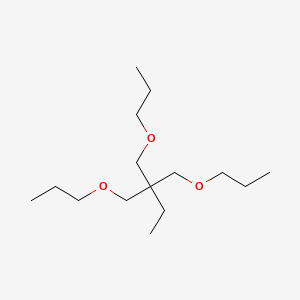
1-Propoxy-2,2-bis(propoxymethyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propoxy-2,2-bis(propoxymethyl)butane is an organic compound with the molecular formula C13H28O3 It is a derivative of butane, featuring propoxy groups attached to the central carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propoxy-2,2-bis(propoxymethyl)butane typically involves the reaction of 2,2-bis(hydroxymethyl)butane with propyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl groups of the butane derivative react with the alcohol to form the propoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Propoxy-2,2-bis(propoxymethyl)butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Compounds with new functional groups replacing the propoxy groups.
Scientific Research Applications
1-Propoxy-2,2-bis(propoxymethyl)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ether bonds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Propoxy-2,2-bis(propoxymethyl)butane involves its interaction with molecular targets through its ether bonds. These interactions can lead to the formation of new chemical bonds or the cleavage of existing ones, depending on the reaction conditions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which are facilitated by the presence of the propoxy groups.
Comparison with Similar Compounds
- 1-Butoxy-2,2-bis(butoxymethyl)butane
- 1-Ethoxy-2,2-bis(ethoxymethyl)butane
- 1-Methoxy-2,2-bis(methoxymethyl)butane
Comparison: 1-Propoxy-2,2-bis(propoxymethyl)butane is unique due to its specific propoxy groups, which confer distinct chemical properties compared to its analogs. For instance, the length and branching of the alkyl chains can influence the compound’s reactivity, solubility, and boiling point. This makes this compound particularly suitable for applications requiring specific ether functionalities.
Properties
CAS No. |
192569-16-7 |
|---|---|
Molecular Formula |
C15H32O3 |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
1-propoxy-2,2-bis(propoxymethyl)butane |
InChI |
InChI=1S/C15H32O3/c1-5-9-16-12-15(8-4,13-17-10-6-2)14-18-11-7-3/h5-14H2,1-4H3 |
InChI Key |
BFBYKQADKCZXSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(CC)(COCCC)COCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















